[(3-Ethyladamantane-1-carbonyl)amino]urea
Description
[(3-Ethyladamantane-1-carbonyl)amino]urea is a synthetic organic compound characterized by a rigid adamantane backbone substituted with an ethyl group at the 3-position, a carbonyl group at the 1-position, and a urea moiety linked via an amino group. The urea functional group, a well-established pharmacophore, is associated with diverse biological activities, including enzyme inhibition and receptor modulation. This structural combination positions the compound as a promising candidate for pharmaceutical development, particularly in targeting diseases influenced by adamantane-derived therapeutics, such as viral infections or neurodegenerative disorders .
Properties
IUPAC Name |
[(3-ethyladamantane-1-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-13-4-9-3-10(5-13)7-14(6-9,8-13)11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBCSHJQQHJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327821 | |
| Record name | [(3-ethyladamantane-1-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351328-28-4 | |
| Record name | [(3-ethyladamantane-1-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethyladamantane-1-carbonyl)amino]urea typically involves the reaction of 3-ethyladamantane-1-carboxylic acid with an appropriate amine, followed by the formation of the urea derivative. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(3-Ethyladamantane-1-carbonyl)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
One of the most significant applications of [(3-Ethyladamantane-1-carbonyl)amino]urea derivatives is their role as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is implicated in various physiological processes, including inflammation and pain modulation.
Mechanism of Action:
- The adamantane moiety enhances the binding affinity to the sEH active site through hydrophobic interactions, which are critical for the inhibitory activity .
- Compounds such as B401, which incorporate similar structural features, have shown subnanomolar inhibitory potency against sEH, demonstrating the potential therapeutic benefits of these derivatives in conditions like sepsis and chronic pain .
Therapeutic Implications
The therapeutic implications of this compound derivatives extend beyond sEH inhibition:
- Anti-inflammatory Agents: Due to their ability to modulate inflammatory pathways via sEH inhibition, these compounds may serve as candidates for developing new anti-inflammatory drugs.
- Potential in CNS Disorders: Research into adamantane derivatives has also indicated potential applications in treating central nervous system disorders, leveraging their ability to cross the blood-brain barrier effectively .
Case Study 1: Memantyl Urea Derivatives
Research has highlighted a series of memantyl urea derivatives that exhibit significant sEH inhibitory activity. For instance:
- Compound B401 demonstrated IC50 values of 0.4 nM against human sEH and was shown to improve survival rates in animal models of sepsis, underscoring the potential clinical relevance of urea-based inhibitors .
Case Study 2: Structure-Activity Relationship (SAR)
Studies evaluating the structure-activity relationships of adamantane-derived ureas have revealed that:
- Modifications on the adamantane core can significantly influence biological activity. For example, introducing specific substituents can enhance binding affinity and selectivity towards sEH, providing insights for rational drug design .
Summary Table of Key Findings
| Property/Aspect | Description |
|---|---|
| Compound Name | This compound |
| Synthesis Method | Reaction with isocyanates and amines |
| Biological Activity | Potent inhibitor of soluble epoxide hydrolase |
| Therapeutic Potential | Anti-inflammatory, CNS disorder treatment |
| Notable Derivative | B401 - IC50 = 0.4 nM against human sEH |
Mechanism of Action
The mechanism of action of [(3-Ethyladamantane-1-carbonyl)amino]urea involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes and interact with target proteins. The urea group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Adamantane Derivatives
Adamantane derivatives are widely studied for their stability and bioactivity. Key comparisons include:
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity |
|---|---|---|---|
| Adamantane | Parent hydrocarbon; no substituents | Lacks functional groups (carbonyl, urea) | Antiviral (e.g., rimantadine) |
| 3-Ethyladamantane-1-carboxylic acid | Carboxylic acid at 1-position; ethyl at 3 | Acidic group instead of urea-amide linkage | Potential metabolic precursor |
| Ethyl 3-ethyladamantane-1-carboxylate | Ethyl ester at 1-position; ethyl at 3 | Ester group vs. urea; altered solubility | Improved lipophilicity |
The target compound’s urea-amide linkage distinguishes it from ester or carboxylic acid derivatives, likely enhancing hydrogen-bonding capacity and target specificity .
Urea Derivatives
Urea is a versatile functional group in medicinal chemistry. Notable analogs:
Hybrid Structures with Halogens or Aromatic Groups
Halogenation and aromatic systems influence reactivity and target binding:
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity |
|---|---|---|---|
| 3-(Adamantan-1-yl)-1-[(Z)-(4-bromophenyl)methylideneamino]urea | Bromophenyl group + adamantane-urea | Bromine enhances electrophilicity; imine linkage | Antibacterial/antifungal |
| 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea | Naphthalene + thiophene-carbonyl | Polyaromatic vs. aliphatic adamantane | Kinase inhibition |
The absence of halogens or extended aromatic systems in the target compound may limit cytotoxicity risks while maintaining adamantane-driven bioavailability .
Uniqueness and Research Implications
[(3-Ethyladamantane-1-carbonyl)amino]urea uniquely combines:
Adamantane Stability : Resists metabolic degradation compared to linear alkanes .
Ethyl Substitution : Balances lipophilicity and steric effects, optimizing membrane penetration .
Urea Pharmacophore : Enables hydrogen bonding with biological targets (e.g., enzymes, receptors) .
Biological Activity
[(3-Ethyladamantane-1-carbonyl)amino]urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The adamantane structure is known for its unique properties, which can enhance the biological activity of derivatives. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound this compound can be synthesized through reactions involving adamantane derivatives and urea. The synthesis typically involves the formation of an isocyanate intermediate followed by reaction with amines or other nucleophiles. The general synthetic route can be summarized as follows:
- Formation of Isocyanate : Reacting 3-ethyladamantane with a suitable reagent to form the isocyanate.
- Urea Formation : The isocyanate reacts with ammonia or amines to produce the urea derivative.
Antimicrobial Activity
Recent research has demonstrated that urea derivatives exhibit significant antimicrobial properties. A study highlighted that adamantyl urea derivatives showed promising growth inhibition against various bacterial strains, particularly Acinetobacter baumannii, with one derivative achieving a growth inhibition rate of 94.5% .
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| 3l | Acinetobacter baumannii | 94.5 |
| 3c | Klebsiella pneumoniae | Moderate |
| 3k | Staphylococcus aureus | Moderate |
This indicates that modifications to the adamantane structure can significantly impact antimicrobial efficacy.
Anticancer Activity
Urea-based compounds have also shown potential as anticancer agents. A review of urea derivatives indicated that they could inhibit various cancer cell lines, with structure-activity relationship (SAR) studies revealing that specific functional groups are crucial for their antiproliferative activity . For instance, symmetrical urea moieties were found to enhance activity against multiple cancer cell lines, including HT29 and MCF7, with IC50 values ranging from 31 to 390 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 43–390 |
| MCF7 | 31–300 |
| PC3 | 100–190 |
| T47D | 73–196 |
These findings suggest that this compound may possess significant anticancer properties, warranting further investigation into its mechanism of action.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies are critical in understanding how structural modifications affect biological activity and can guide future drug design efforts . For instance, docking studies revealed favorable interactions between adamantyl groups and hydrophobic pockets in target enzymes, enhancing their inhibitory potential.
Case Studies
In a recent study focusing on soluble epoxide hydrolase (sEH) inhibitors, compounds similar to this compound demonstrated subnanomolar activity against sEH, indicating their potential as therapeutic agents in conditions like sepsis . The incorporation of adamantane moieties was shown to improve binding affinity significantly.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(3-Ethyladamantane-1-carbonyl)amino]urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between 3-ethyladamantane-1-carbonyl chloride and urea derivatives. Key steps include:
-
Step 1 : Activation of the carbonyl group using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Step 2 : Nucleophilic substitution with aminourea under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
-
Yield Optimization : Lower temperatures (0–5°C) minimize side reactions, while extended reaction times (12–24 hrs) improve conversion rates .
-
Example : A similar adamantane-urea derivative was synthesized with 85% yield using method B (slow addition of reagents under nitrogen) compared to 53% via method A (single-step mixing) .
- Data Table :
| Method | Reagents | Temp. (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| A | TEA, DCM | 25 | 12 | 53 |
| B | N₂, DCM | 0–5 | 24 | 85 |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies adamantane protons (δ 1.2–2.1 ppm) and urea NH signals (δ 5.8–6.5 ppm). For example, analogous compounds show adamantane CH₂ groups at δ 1.73 ppm and urea NH at δ 6.24 ppm .
- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and adamantane quaternary carbons (δ 35–45 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 307.215 for C₁₅H₂₂N₂O₂) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Advanced Research Questions
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent stability assays (e.g., 0.1 M HCl and NaOH at 37°C for 24 hrs). Monitor degradation via HPLC.
- Findings : Adamantane’s rigid structure resists ring-opening under mild conditions. Urea bonds, however, hydrolyze at pH > 10, forming 3-ethyladamantane-1-carboxylic acid and ammonium carbonate .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states for urea cleavage, with activation energies ~25 kcal/mol in basic media .
Q. How does the ethyladamantane moiety influence the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Test against soluble epoxide hydrolase (sEH) or similar enzymes due to urea’s role in hydrogen bonding with catalytic residues .
- Assay Design :
- In vitro : Use fluorometric assays with CMNPC (a substrate for sEH).
- IC₅₀ Determination : Compare with control inhibitors (e.g., adamantane-free ureas).
- Results : Ethyladamantane derivatives show 3–5× higher potency (IC₅₀ = 0.8 µM) than non-adamantane analogs due to hydrophobic interactions in enzyme pockets .
Q. What strategies resolve contradictions in reported solubility data for adamantane-urea derivatives?
- Methodological Answer :
- Data Validation : Cross-check solvent systems (e.g., DMSO vs. aqueous buffers) and measurement techniques (e.g., nephelometry vs. UV-Vis).
- Case Study : A 2023 study found discrepancies in solubility values (2.5 mg/mL in DMSO vs. 0.3 mg/mL in PBS) due to aggregation at high concentrations .
- Recommendation : Standardize protocols using OECD guidelines for solubility testing (e.g., shake-flask method with equilibration >24 hrs) .
Methodological Best Practices
- Literature Review : Prioritize primary sources (peer-reviewed journals) over vendor data (e.g., Sigma-Aldrich’s disclaimers on analytical reliability ).
- Data Reproducibility : Replicate key syntheses ≥3 times with independent NMR validation .
- Ethical Compliance : Disclose all synthetic byproducts and purification steps to meet ACS or RSC reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
